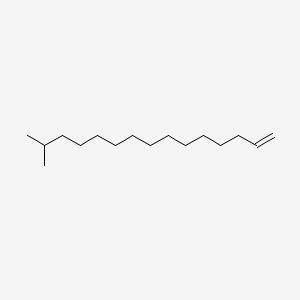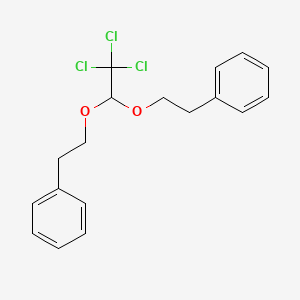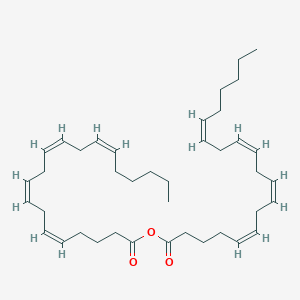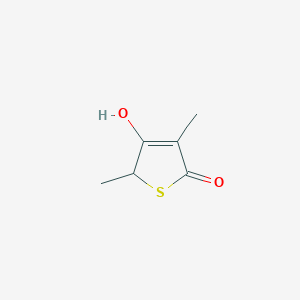
Isohexadecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isohexadecene is a synthetic hydrocarbon compound commonly used in various industrial and cosmetic applications. It is a clear, colorless, and odorless liquid that belongs to the isoparaffin class of hydrocarbons. This compound is derived from petroleum and is known for its lightweight and non-greasy texture, making it a popular ingredient in skincare and cosmetic products .
Métodos De Preparación
Isohexadecene is typically produced through the oligomerization and hydrogenation of isobutene or mixed C4 hydrocarbons. The process involves the use of a dual-function catalyst in a fixed-bed reactor, where oligomerization and hydrogenation occur simultaneously. This method is efficient, requiring less investment in equipment and energy consumption .
Análisis De Reacciones Químicas
Isohexadecene primarily undergoes reactions typical of alkanes, such as oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, oxygen, and various catalysts. For example, in oxidation reactions, this compound can be converted into alcohols, ketones, or carboxylic acids depending on the reaction conditions. In reduction reactions, it can be hydrogenated to form more saturated hydrocarbons .
Aplicaciones Científicas De Investigación
Isohexadecene has a wide range of applications in scientific research and industry. In the cosmetic industry, it is used as an emollient, solvent, and spreadability enhancer in products like moisturizers, sunscreens, and makeup removers. Its lightweight and non-greasy texture make it ideal for formulations that require a smooth and silky feel . Additionally, this compound is used in the production of certain types of plastics and as a solvent in industrial applications .
Mecanismo De Acción
The mechanism of action of isohexadecene in cosmetic applications involves its ability to form a protective barrier on the skin, preventing water loss and maintaining the skin’s natural moisture levels. This barrier function helps to keep the skin hydrated and supple. In hair care products, this compound provides moisture to dry hair, preventing frizz and giving a smooth, silky feel .
Comparación Con Compuestos Similares
Isohexadecene is often compared to other isoparaffins like isododecane and isooctane. While all these compounds share similar properties, such as being clear, colorless, and odorless liquids, this compound is unique due to its longer carbon chain, which provides a richer and creamier texture. This makes it particularly suitable for applications requiring a more substantial feel, such as in moisturizers and conditioners .
Similar Compounds::- Isododecane
- Isooctane
- Hexadecane
This compound’s unique properties and versatility make it a valuable ingredient in various applications, from cosmetics to industrial uses.
Propiedades
| 85909-49-5 | |
Fórmula molecular |
C16H32 |
Peso molecular |
224.42 g/mol |
Nombre IUPAC |
14-methylpentadec-1-ene |
InChI |
InChI=1S/C16H32/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3/h4,16H,1,5-15H2,2-3H3 |
Clave InChI |
YKGRKSWSVPZYER-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]-](/img/structure/B13780965.png)


